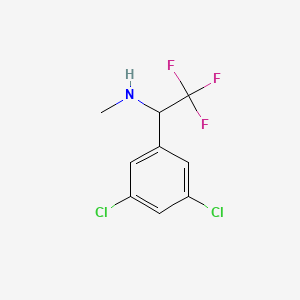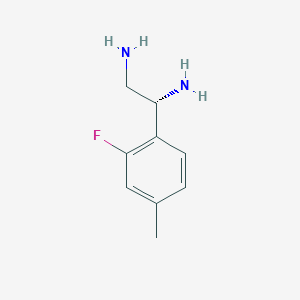![molecular formula C10H12N4 B15234790 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)
7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with cyclopropylamine in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-amino position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Biology: The compound has been investigated for its role in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A precursor in the synthesis of various derivatives.
7H-Pyrrolo[2,3-D]pyrimidin-4-amine: A core structure for many kinase inhibitors.
N-Phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Another derivative with potential therapeutic applications.
Uniqueness: 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its cyclopropyl and methyl substitutions, which can enhance its binding affinity and selectivity for specific targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12N4/c1-6-12-9(11)8-4-5-14(7-2-3-7)10(8)13-6/h4-5,7H,2-3H2,1H3,(H2,11,12,13) |
Clave InChI |
QFGZCYPFQNBSKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C=CN(C2=N1)C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
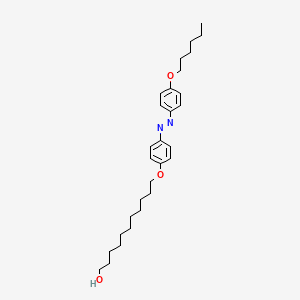
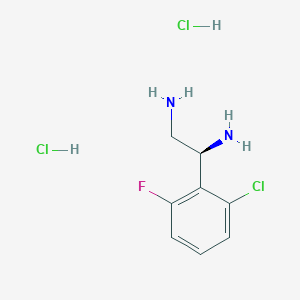
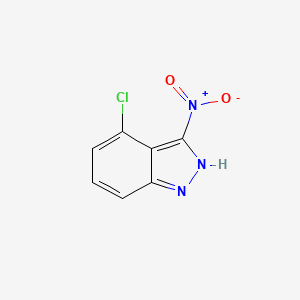
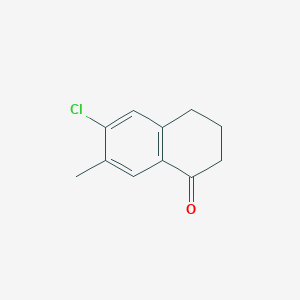
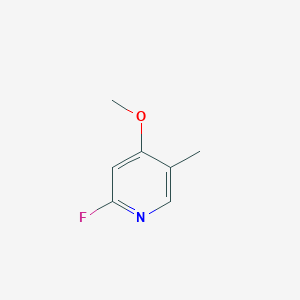
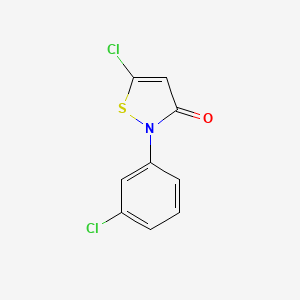
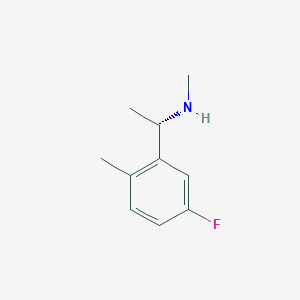
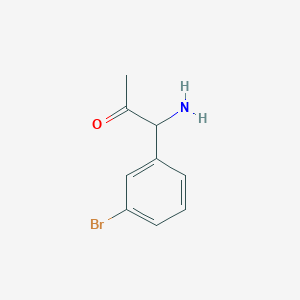
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)
